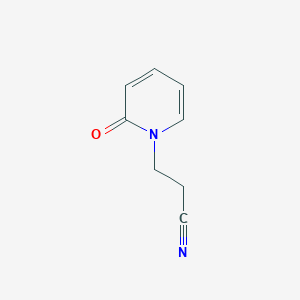

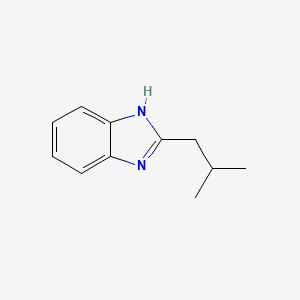

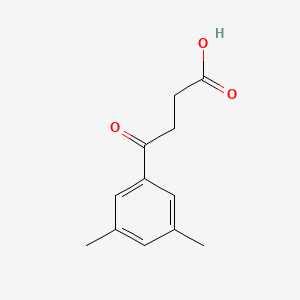

3-(2-oxopyridin-1(2H)-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” is a chemical compound that has been studied for its potential applications . It is a derivative of 2-oxo-pyridine .

Synthesis Analysis

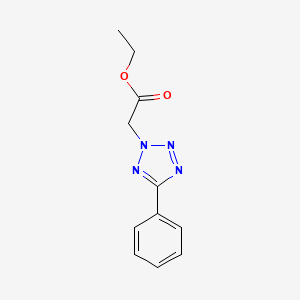

The synthesis of this compound involves various chemical reactions . For instance, a new series of 2-oxo-pyridine derivatives were designed and synthesized based on an N - (ethyl benzoate) moiety .Molecular Structure Analysis

The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” can be determined using different spectroscopic techniques such as FT-IR and NMR .Chemical Reactions Analysis

The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanenitrile” have been studied . For example, it has been used in the formation of [Rh(BID)(CO)(PX 3)] complexes .Applications De Recherche Scientifique

Environmental Applications

Research into nitrification and denitrification processes, which involve the transformation of nitrogen compounds in the environment, is crucial for understanding and mitigating the impacts of agricultural practices and waste management on greenhouse gas emissions and water quality. For example, studies on nitrifier denitrification have shown its significant role in the production of nitrous oxide (N2O), a potent greenhouse gas, from agricultural soils (Wrage et al., 2001). This research is essential for developing strategies to reduce N2O emissions through the management of soil conditions and fertilizer application.

Catalysis and Material Science

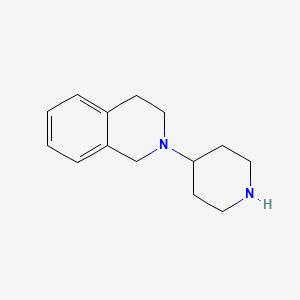

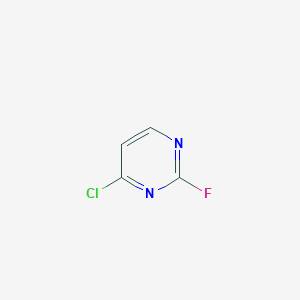

In the field of catalysis and material science, compounds containing pyridine rings, similar to the structure of 3-(2-oxopyridin-1(2H)-yl)propanenitrile, are often investigated for their potential as catalysts or components of functional materials. For instance, research on heterogeneous photocatalysts for water splitting into hydrogen and oxygen gases has highlighted the importance of metal oxides, sulfides, and nitrides, demonstrating the ongoing search for efficient and sustainable energy solutions (Kudo & Miseki, 2009).

Biochemistry and Medicine

In biochemistry and medicinal chemistry, the modification of tryptophan residues in proteins by reactive nitrogen species is an area of significant interest. This research has implications for understanding the pathophysiological conditions mediated by reactive nitrogen species and developing therapeutic interventions (Yamakura & Ikeda, 2006).

Orientations Futures

Propriétés

IUPAC Name |

3-(2-oxopyridin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBYZQWCCOBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326200 |

Source

|

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxopyridin-1(2H)-yl)propanenitrile | |

CAS RN |

25386-51-0 |

Source

|

| Record name | NSC525259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)